2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole is a compound that integrates a benzothiazole moiety with a morpholine substituent. This compound is of interest due to its potential biological activities, particularly in the modulation of receptors involved in various physiological processes. The compound's structure allows it to interact with biological targets, making it a candidate for therapeutic applications.
The compound can be synthesized from various precursors and has been described in multiple patents and scientific literature, highlighting its relevance in medicinal chemistry and pharmacology. Notably, it has been associated with modulation of the adenosine A2 receptor system, which is significant for developing treatments for cardiovascular diseases and other conditions .
2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole is classified as an organic compound within the category of heterocyclic compounds. It contains both nitrogen and sulfur atoms within its structure, typical of benzothiazole derivatives. The presence of the morpholine ring adds to its classification as a morpholine-based compound.
The synthesis of 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the reaction between 4-(morpholin-4-yl)aniline and appropriate benzothiazole derivatives.
The molecular formula for 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole is . Its structure features a benzothiazole ring fused with a phenyl group substituted by a morpholine moiety.
The compound can undergo various chemical reactions typical of aromatic systems, including electrophilic substitutions and nucleophilic attacks due to the presence of electron-rich centers.
The mechanism of action for 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole primarily involves its interaction with specific receptors, such as adenosine A2 receptors.
Relevant data includes density measurements and spectroscopic data (NMR, IR) confirming structural integrity .
2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its potential for therapeutic advancements through continued research and development efforts.
Heterocyclic compounds constitute the cornerstone of modern medicinal chemistry, accounting for over 85% of clinically approved drugs. Their structural diversity enables precise interactions with biological targets, while their tunable electronic properties facilitate optimization of pharmacokinetic profiles. Among these privileged scaffolds, benzothiazole and morpholine derivatives have emerged as particularly versatile building blocks for rational drug design. The integration of these pharmacophores into hybrid architectures represents a sophisticated strategy to address complex disease mechanisms through polypharmacological effects. This section examines the individual and combined significance of benzothiazole and morpholine moieties in developing targeted therapeutics, with specific focus on the hybrid compound 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole.
Benzothiazole is a bicyclic heterocycle featuring a benzene ring fused to a thiazole ring, creating an electron-deficient system with exceptional hydrogen-bonding capacity and dipole moment (∼1.60 D). This planar scaffold demonstrates remarkable pharmacological versatility, serving as:
Table 1: Clinically Approved Benzothiazole-Based Drugs
Drug Name | Therapeutic Area | Biological Target | Approval Year |
---|---|---|---|
Riluzole | Amyotrophic lateral sclerosis | Sodium channels | 1995 |
Flutemetamol | Alzheimer's diagnostics | Amyloid-beta plaques | 2013 |
Quizartinib | Acute myeloid leukemia | FLT3-ITD kinase | 2019 |
Benzothiazoles demonstrate exceptional antitumor specificity against epithelial-derived malignancies. For instance, 2-(4-aminophenyl)benzothiazole exhibits nanomolar potency (IC₅₀ >1 nM) against breast carcinoma cell lines (MCF-7, MDA-MB-468) through selective uptake and metabolic activation [3] [8]. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at C-6 (e.g., -CN, -CF₃) enhance antiproliferative effects 3-5 fold compared to unsubstituted analogs, while N-methylation of the exocyclic amine abolishes activity due to disrupted transport mechanisms.
The scaffold's antibacterial applications have gained prominence against drug-resistant pathogens. Benzothiazole-quinoline hybrids demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.25-4 μg/mL – up to 100-fold lower than methicillin alone [3] [4]. This occurs through inhibition of filamentous temperature-sensitive mutant Z (FtsZ) protein, disrupting bacterial cytokinesis without cross-resistance to β-lactams.
Morpholine (tetrahydro-1,4-oxazine) represents a saturated six-membered heterocycle containing both oxygen and nitrogen atoms within its ring structure. Its exceptional bioisosteric properties stem from:
In oncology, morpholine-containing compounds disrupt hypoxic tumor metabolism through carbonic anhydrase IX/XII inhibition. Fluorinated morpholine-benzothiazole hybrids demonstrate submicromolar GI₅₀ values (0.4-0.57 μM) against MCF-7 breast cancer cells – 15-fold lower than 5-fluorouracil controls [8]. The morpholine nitrogen coordinates with the active-site zinc ion, while its oxygen forms water-mediated hydrogen bonds with Thr199 residue.
Table 2: Biological Effects of Morpholine Incorporation in Lead Compounds
Property Modified | Magnitude of Effect | Structural Basis |
---|---|---|
Water solubility | +25-40% (PBS, pH 7.4) | Protonation at physiological pH |
Metabolic stability | t₁/₂ increase 2.3-4.1 fold | Blockade of cytochrome P450 oxidation |
Target binding | ΔG improvement 1.8-3.2 kcal/mol | Hydrogen-bonding network formation |
Brain penetration | LogBB increase 0.4-0.9 units | Masking of hydrogen-bond donors |
Morpholine's role extends to central nervous system (CNS) drug design, where it counteracts the blood-brain barrier (BBB) efflux mechanisms. In adenosine receptor ligands, N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)benzamide derivatives achieve nanomolar affinities (Kᵢ = 3.8 nM) for A₂ₐ receptors due to morpholine's ability to engage transmembrane helices 6 and 7 through water-bridged hydrogen bonds [7].
The strategic fusion of benzothiazole and morpholine pharmacophores creates multitarget ligands with enhanced therapeutic profiles. 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole exemplifies this approach, leveraging three synergistic mechanisms:
Molecular docking studies reveal that the hybrid binds MurB reductase with ΔG = -10.74 kcal/mol – significantly lower than either pharmacophore alone. Critical interactions include:
Table 3: Comparative Molecular Interactions of Hybrid vs. Parent Pharmacophores
Interaction Type | Benzothiazole Alone | Morpholine Alone | Hybrid Compound |
---|---|---|---|
Hydrogen bonds | 1.8 ± 0.3 | 2.1 ± 0.4 | 4.3 ± 0.5 |
Van der Waals contacts | 12.7 ± 1.2 | 9.8 ± 1.1 | 18.4 ± 1.8 |
Binding energy (kcal/mol) | -7.2 ± 0.4 | -5.9 ± 0.3 | -10.7 ± 0.6 |
Binding cavity volume occupancy | 68% | 52% | 89% |
Antibacterial studies demonstrate exceptional potency against multidrug-resistant strains. The hybrid inhibits MRSA growth at MIC = 90 μg/mL – superior to ampicillin (MIC >250 μg/mL) – through simultaneous targeting of FtsZ polymerization and MurB-mediated peptidoglycan biosynthesis [3] [4]. Time-kill kinetics show complete bactericidal activity within 4 hours versus 12 hours for either pharmacophore alone, confirming true mechanistic synergy.
The structural hybridization approach significantly expands the therapeutic index against solid tumors. In renal cell carcinoma models, benzothiazole-morpholine derivatives achieve IC₅₀ values of 0.542 μM against ACHN cells – 7-fold lower than sorafenib controls. This occurs through concurrent VEGFR-2 inhibition (benzothiazole domain) and carbonic anhydrase IX inhibition (morpholine domain), effectively starving tumors of both nutrients and oxygen [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: